5-{[(4-bromothiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with the molecular formula C12H10BrN3OS and a molecular weight of 324.1963 g/mol This compound features a benzodiazole core, which is a bicyclic structure containing a benzene ring fused to a diazole ring
Preparation Methods
The synthesis of 5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a nucleophilic substitution reaction, where a bromothiophene derivative reacts with the benzodiazole core.
Chemical Reactions Analysis
5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromothiophene moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom
Scientific Research Applications
5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with similar compounds such as:
5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: This compound has a similar structure but features an isoindole core instead of a benzodiazole core.
5-{[(4-BROMOTHIOPHEN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: This compound has a similar structure but features an isoindole core instead of a benzodiazole core.
Properties
Molecular Formula |
C12H10BrN3OS |
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Molecular Weight |
324.20 g/mol |
IUPAC Name |
5-[(4-bromothiophen-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C12H10BrN3OS/c13-7-3-9(18-6-7)5-14-8-1-2-10-11(4-8)16-12(17)15-10/h1-4,6,14H,5H2,(H2,15,16,17) |
InChI Key |
UGKTXKNTFHLGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=CC(=CS3)Br)NC(=O)N2 |
Origin of Product |
United States |
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